molecular formula C10H15ClN2O B1612553 N,N-Diethyl-4-nitrosoaniline hydrochloride CAS No. 53743-85-4

N,N-Diethyl-4-nitrosoaniline hydrochloride

Cat. No.: B1612553
CAS No.: 53743-85-4
M. Wt: 214.69 g/mol
InChI Key: ISDMBGNFOOXQHS-UHFFFAOYSA-N
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Description

Historical Context and Significance of p-Nitrosoaniline Derivatives in Organic Chemistry

The study of p-nitrosoaniline derivatives dates back to the late 19th century, with the Fischer-Hepp rearrangement, first described in 1886, being a key reaction in their history. wikipedia.org This reaction is of considerable importance because the direct synthesis of para-nitroso secondary anilines is not feasible. wikipedia.org The process involves the rearrangement of an N-nitrosoamine precursor under acidic conditions, typically with hydrochloric acid, to form the corresponding C-nitroso compound. wikipedia.org This has established p-nitrosoaniline derivatives as crucial intermediates in the synthesis of various organic molecules.

These derivatives, including N,N-diethyl-4-nitrosoaniline, serve as precursors for the production of dyes, such as oxazine (B8389632) and thiazine (B8601807) dyes. cymitquimica.com Their utility also extends to analytical chemistry where they have been investigated for roles as precipitating agents and as sensitive developers in the spectrophotometric analysis of various metals. cymitquimica.com A patented method for preparing p-nitrosoaniline derivatives highlights their role as valuable intermediates in organic synthesis. cymitquimica.com

Scope of Academic Research Focus on N,N-Diethyl-4-nitrosoaniline Hydrochloride

Academic research on this compound has primarily centered on its synthesis and its role as a chemical intermediate. While extensive research has been conducted on the broader class of p-nitrosoaniline derivatives, particularly the N,N-dimethyl analog, dedicated studies focusing solely on the N,N-diethyl variant are less common.

Investigations have explored the nucleophilic reactivity of aniline (B41778) derivatives towards the nitroso group, providing insights into the reaction mechanisms of these compounds. nih.gov The Fischer-Hepp rearrangement remains a significant area of study, with research delving into its mechanism, which is believed to be an intramolecular process. wikipedia.orgsemanticscholar.org The reaction is known to be catalyzed by acids, with hydrochloric acid generally providing good yields. wikipedia.org

Structural Characteristics of this compound Pertinent to Reactivity

The reactivity of this compound is intrinsically linked to its molecular structure. The molecule consists of a benzene (B151609) ring substituted with a nitroso group (-N=O) at the para position (position 4) relative to a diethylamino group [-N(CH₂CH₃)₂]. The hydrochloride salt form indicates that the basic nitrogen of the diethylamino group is protonated.

The key structural features influencing its reactivity are:

The Nitroso Group: The electrophilic nature of the nitroso group is a focal point of the molecule's reactivity, particularly in reactions with nucleophiles. nih.gov

The Diethylamino Group: This electron-donating group influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic attack.

The Aromatic Ring: The benzene ring provides a scaffold for various reactions and its electronic properties are modulated by the attached functional groups.

The general reactivity profile of aromatic amines indicates that they are basic and can neutralize acids in exothermic reactions. nih.gov They can also be combustible, producing nitrogen oxides upon combustion. nih.gov The presence of the nitroso group introduces additional reactivity, and such compounds are known to be incompatible with a range of other chemical classes. nih.gov

Interactive Data Tables

Physical and Chemical Properties of N,N-Diethyl-4-nitrosoaniline

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O nih.gov
Molecular Weight178.23 g/mol nih.gov
Physical DescriptionGreen solid nih.gov
Water SolubilityInsoluble nih.gov

Chemical Identifiers for N,N-Diethyl-4-nitrosoaniline

IdentifierValue
IUPAC NameN,N-diethyl-4-nitrosoaniline
SMILESCCN(CC)C1=CC=C(C=C1)N=O
InChIInChI=1S/C10H14N2O/c1-3-12(4-2)10-7-5-9(11-13)6-8-10/h5-8H,3-4H2,1-2H3

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-4-nitrosoaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-3-12(4-2)10-7-5-9(11-13)6-8-10;/h5-8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDMBGNFOOXQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584300
Record name N,N-Diethyl-4-nitrosoaniline--hydrogen chloride (1/1)
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Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53743-85-4
Record name N,N-Diethyl-4-nitrosoaniline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-4-nitrosoaniline hydrochloride
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Synthetic Methodologies and Advanced Preparations of N,n Diethyl 4 Nitrosoaniline Hydrochloride

Established Synthetic Routes to N,N-Diethyl-4-nitrosoaniline Hydrochloride

The traditional and most common method for the preparation of this compound involves the direct nitrosation of N,N-diethylaniline.

Nitrosation of N,N-Diethylaniline in Acidic Media

The cornerstone of this compound synthesis is the electrophilic substitution reaction on the aromatic ring of N,N-diethylaniline. This reaction is typically carried out in a strong acidic medium, most commonly using hydrochloric acid, and a nitrosating agent, which is usually sodium nitrite (B80452). google.comnih.gov The reaction proceeds through the in-situ generation of the nitrosonium ion (NO+), a potent electrophile, from the reaction of sodium nitrite with the acid. The electron-rich aromatic ring of N,N-diethylaniline, activated by the diethylamino group, is then attacked by the nitrosonium ion, preferentially at the para position due to steric hindrance at the ortho positions.

A general laboratory-scale procedure involves dissolving N,N-diethylaniline in concentrated hydrochloric acid, followed by cooling the mixture to a low temperature, typically between 0 and 5 °C. google.com An aqueous solution of sodium nitrite is then added dropwise to the stirred reaction mixture, maintaining the low temperature to control the exothermic reaction and prevent the decomposition of the product. google.com The this compound, being sparingly soluble in the acidic medium, precipitates out as a solid.

Optimization of Reaction Parameters for Hydrochloride Salt Formation

Several parameters can be optimized to maximize the yield and purity of the resulting this compound.

Temperature: Maintaining a low reaction temperature, generally between 0 and 10 °C, is crucial. researchgate.net Higher temperatures can lead to the decomposition of nitrous acid and the final product, as well as the formation of undesirable byproducts. google.com

Acid Concentration: The concentration of hydrochloric acid plays a significant role. A sufficiently high concentration is necessary to generate the nitrosonium ion and to ensure the precipitation of the product as its hydrochloride salt. google.com Patents describe the use of both 20% and 30% hydrochloric acid. google.com

Addition Rate of Nitrite: The slow, controlled addition of the sodium nitrite solution is essential to manage the reaction's exothermicity and to prevent localized high concentrations of the nitrosating agent, which could lead to side reactions. google.com

Reaction Time: The reaction is typically allowed to proceed for several hours after the addition of the nitrite solution to ensure complete conversion. google.com

Table 1: Key Reaction Parameters for the Synthesis of this compound
ParameterConditionRationale
Temperature0-10 °CControls exothermicity, minimizes product decomposition and side reactions.
AcidHydrochloric Acid (20-30%)Generates nitrosonium ion and facilitates precipitation of the hydrochloride salt.
Nitrosating AgentSodium NitriteSource of the nitrosonium ion.
Addition of NitriteSlow, dropwiseManages reaction heat and prevents localized high concentrations.
AdditiveSaturated Sodium Chloride SolutionDecreases product solubility, increasing precipitation and yield.

Modern Advancements in this compound Synthesis

While the fundamental synthetic route remains largely unchanged, modern advancements have focused on improving purity and scaling up the process for industrial production.

High-Purity Synthesis Techniques

Achieving high purity is critical for the use of this compound as an intermediate. The primary purification method involves recrystallization. While specific solvents for the hydrochloride salt are not extensively detailed in the public literature, general techniques for purifying similar compounds involve washing the crude product with cold, dilute hydrochloric acid to remove any unreacted starting material and other acid-soluble impurities. Subsequent recrystallization from a suitable solvent, potentially a mixture of an alcohol and water or an organic solvent in which the hydrochloride salt has limited solubility at lower temperatures, would be a standard approach. The free base, N,N-diethyl-4-nitrosoaniline, can be obtained by neutralizing the hydrochloride salt and can be purified by recrystallization from solvents like ethanol (B145695) or ether. google.com

Large-Scale Industrial Production Considerations

On an industrial scale, the synthesis of this compound is often integrated into a larger process, for example, in the production of color developers for photography. google.com A key consideration in industrial production is the efficient and safe handling of large quantities of reagents and the management of the reaction exotherm. This often involves the use of jacketed reactors with precise temperature control. The isolation of the product is typically achieved through filtration, followed by washing and drying. The process is designed to be cost-effective and to minimize environmental impact, which may include the recycling of solvents and the treatment of waste streams. google.com The direct use of the N,N-diethyl-4-nitrosoaniline intermediate in a subsequent reaction step without isolation can also be an efficient industrial strategy. google.com

Preparation of N,N-Diethyl-4-nitrosoaniline Derivatives and Related Analogues

The synthetic methodology for N,N-diethyl-4-nitrosoaniline can be adapted to produce a variety of derivatives and analogues. The nitrosation of other N,N-dialkylanilines is a well-established method for preparing the corresponding para-nitroso compounds. nih.gov For instance, the nitrosation of N,N-dimethylaniline to produce N,N-dimethyl-4-nitrosoaniline is a classic and widely cited example.

The synthesis of ring-substituted derivatives of N,N-diethyl-4-nitrosoaniline can be achieved by starting with the appropriately substituted N,N-diethylaniline. For example, the nitrosation of N,N-diethyl-m-toluidine (3-methyl-N,N-diethylaniline) would be expected to yield N,N-diethyl-2-methyl-4-nitrosoaniline. google.com Similarly, starting with a halogenated N,N-diethylaniline would lead to the corresponding halogenated 4-nitroso derivative. The reactivity of the aromatic ring and the directing effects of the substituents would need to be considered in these syntheses.

Furthermore, variations in the alkyl groups on the nitrogen atom can be introduced by starting with different N-alkylanilines. The preparation of various N-alkyl- and N,N-dialkyl-p-nitrosoanilines has been reported, demonstrating the versatility of this synthetic approach. nih.gov

Strategies for Alkyl Group Variation on the Amine Moiety

The identity of the alkyl groups on the amine nitrogen can be readily varied by selecting the appropriate N,N-dialkylaniline as the starting material. The general synthetic approach involves the reaction of the corresponding aniline (B41778) with a nitrosating agent under acidic conditions.

A well-established and widely used method employs sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl). du.ac.in In this reaction, the N,N-dialkylaniline is dissolved in concentrated hydrochloric acid and cooled to a low temperature (typically below 0°C). An aqueous solution of sodium nitrite is then added slowly, ensuring the temperature does not rise significantly. The resulting N,N-dialkyl-4-nitrosoaniline hydrochloride often precipitates from the reaction mixture as a solid, which can then be isolated by filtration. du.ac.in This procedure is effective for a range of N,N-dialkylanilines, including N,N-dimethylaniline and N-methylaniline. du.ac.in

Alternative nitrosating agents can also be employed, such as alkyl nitrites. Patents describe the use of reagents like isopropyl nitrite, methyl nitrite, or isopentyl nitrite to achieve the C-nitrosation of N,N-dialkylanilines in an acidic aqueous suspension. google.comgoogle.com For instance, N,N-diethylaniline can be nitrosated by slowly adding isopropyl nitrite to a cooled, acidic solution of the aniline. google.com This approach provides another viable pathway to analogs with different alkyl substituents.

The table below summarizes various strategies for achieving alkyl group variation on the amine moiety of 4-nitrosoanilines.

Starting MaterialNitrosating AgentAcid/SolventProductReference(s)
N,N-DimethylanilineSodium NitriteHydrochloric AcidN,N-Dimethyl-4-nitrosoaniline hydrochloride du.ac.in
N-MethylanilineSodium NitriteHydrochloric AcidN-Methyl-4-nitrosoaniline hydrochloride
N,N-DiethylanilineIsopropyl NitriteHydrochloric AcidThis compound google.com
N,N-DiethylanilineIsopentyl NitriteHydrochloric Acid / AlcoholN,N-Diethyl-4-nitrosoaniline google.com

This is an interactive data table. You can sort and filter the data as needed.

Synthesis of Substituted Aromatic Ring Systems

The synthesis of this compound analogs bearing substituents on the aromatic ring is generally achieved by starting with an appropriately substituted N,N-dialkylaniline. The powerful directing effect of the dialkylamino group typically ensures that nitrosation occurs at the para-position, provided it is unsubstituted.

A key strategy involves the nitrosation of a pre-functionalized aniline derivative. For example, a process has been detailed for the nitrosation of N,N-diethyl-m-toluidine (3-methyl-N,N-diethylaniline). google.com In this procedure, the substituted aniline is treated with gaseous methyl nitrite in an aqueous hydrochloric acid solution. The reaction yields the corresponding 4-nitroso derivative, demonstrating that substituents such as an alkyl group on the aromatic ring are compatible with the nitrosation reaction conditions. google.com

This approach allows for the preparation of a diverse array of 4-nitrosoaniline (B1616193) compounds with various functionalities on the benzene (B151609) ring, by choosing the correspondingly substituted N,N-dialkylaniline as the precursor.

The table below presents an example of synthesizing a 4-nitrosoaniline with a substituted aromatic ring.

Starting MaterialNitrosating AgentAcid/SolventProductReference(s)
N,N-Diethyl-m-toluidineMethyl NitriteHydrochloric Acid / WaterN,N-Diethyl-3-methyl-4-nitrosoaniline google.com
N-Ethyl-N-(2-methylsulfonamido-ethyl)-m-toluidineIsopropyl NitriteSulfuric Acid / WaterN-Ethyl-N-(2-methylsulfonamidoethyl)-3-methyl-4-nitrosoaniline google.com

This is an interactive data table. You can sort and filter the data as needed.

Chemical Reactivity and Mechanistic Studies of N,n Diethyl 4 Nitrosoaniline Hydrochloride

Reactivity of the Nitroso Group in N,N-Diethyl-4-nitrosoaniline Hydrochloride

The nitroso group is the primary site of chemical reactivity in N,N-diethyl-4-nitrosoaniline, participating in a variety of transformations including redox processes and coordination with metal ions.

Participation in Redox Reactions

The nitroso group of N,N-dialkyl-4-nitrosoanilines is electrochemically active and can undergo both reduction and oxidation.

Electrochemical reduction of the related N,N-dimethyl-4-nitrosoaniline has been shown to proceed in distinct steps. researchgate.net In an initial reversible process, the nitroso group undergoes a two-electron, two-proton reduction to yield the corresponding 4-(hydroxyamino)-N,N-dimethylaniline. researchgate.net Further irreversible reduction can lead to the formation of 4,4'-(diazene-1,2-diyl)bis(N,N-dimethylaniline). researchgate.net The controlled cathodic reduction of N,N-dimethyl-4-nitrosoaniline hydrochloride is a viable synthetic route to produce 4-amino-N,N-dimethylaniline, an important compound in the dye and photography industries. The choice of cathode material significantly impacts the efficiency and selectivity of this transformation.

Cathode MaterialSelectivity (%)Current Yield (%)
Tin92.790.3
Lead85.182.5
Zinc83.280.4
Carbon Cloth80.577.8
Copper78.675.9

This table presents data on the cathodic reduction of N,N-dimethyl-4-nitrosoaniline hydrochloride, which serves as a model for the diethyl analogue.

Conversely, electrochemical oxidation of N,N-dimethyl-4-nitrosoaniline in the presence of nucleophiles like arylsulfinic acids results in the synthesis of various sulfonamide derivatives. researchgate.net

Formation of Coordination Complexes

The nitroso group possesses a lone pair of electrons on the nitrogen atom, enabling it to act as a ligand and form coordination complexes with various metal ions. google.com While detailed studies on complex formation specifically with N,N-diethyl-4-nitrosoaniline are not extensively documented, the general chemistry of C-nitroso compounds indicates they readily interact with metal centers. google.com These compounds can coordinate to metals through either the nitrogen or the oxygen atom of the nitroso moiety. The resulting metal complexes have applications in various fields, and N,N-dimethyl-4-nitrosoaniline has been noted for its use as a reagent in the detection of certain metal ions. chemimpex.com

Reaction Mechanisms Involving this compound

The compound is involved in several complex reaction mechanisms, often proceeding through highly reactive intermediates.

Nitrenium and Iminium Ion Chemistry

Studies on N,N-dimethyl-4-nitrosoaniline have revealed its capacity to generate a complex cationic intermediate. researchgate.net When reacted with acylating agents such as benzoyl chloride, the compound forms a salt containing a cation that is best described as a resonance hybrid between a nitrenium ion and an iminium ion. researchgate.net In the nitrenium ion form, the positive charge is localized on the nitrogen of the nitroso group, while in the iminium form, it is on the exocyclic nitrogen of the dimethylamino group. This dual character dictates its subsequent reactivity towards nucleophiles. researchgate.net

Nucleophilic Additions and Substitutions with Heterocycles

The electrophilic nitrenium/iminium ion intermediate generated from N,N-dialkyl-4-nitrosoanilines is reactive towards a variety of nucleophiles, including heterocycles like indoles and indolizines. researchgate.net The reaction proceeds via nucleophilic attack on the aromatic ring, leading to the formation of a new carbon-nitrogen bond. researchgate.net This process represents a key mechanistic pathway for the functionalization of heterocyclic systems using nitrosoanilines as electrophilic partners.

Electron Transfer Processes Leading to Azoxy Derivatives

In parallel with nucleophilic addition, the reaction of the nitrenium/iminium ion intermediate can also proceed through a competing electron transfer pathway. researchgate.net This is particularly observed when reacting with nucleophiles that are also susceptible to oxidation. researchgate.net The electron transfer process results in the reduction of the cationic intermediate and the oxidation of the nucleophile. The reduced species then dimerizes to form the corresponding azoxy derivative, specifically 4,4'-azoxy-N,N-dimethylaniline in the case of the dimethyl analogue. researchgate.net In some instances, unexpected products like chlorinated azoxy derivatives have been isolated, indicating the complexity of the reaction pathways. researchgate.net

Role of this compound in Oxidation Reactions

While primarily known for other reactive properties, N,N-dialkyl-p-nitrosoanilines have been explored for their potential in oxidation reactions. The nitroso group can act as an oxygen transfer agent under specific conditions.

N,N-Dialkyl-p-nitrosoanilines, such as the N,N-dimethyl analogue of the title compound, have been shown to participate in the oxidation of certain organic halides. Research, sometimes aided by computational and automated discovery methods, has identified reactions where the nitroso group serves as the oxygen donor. A notable, though not widely documented, example is the reaction between N,N-dimethyl-4-nitrosoaniline and diethyl-2-bromomalonate. In this transformation, the nitroso compound facilitates the oxidation of the organic halide. The hydrochloride salt of N,N-diethyl-4-nitrosoaniline provides an acidic environment which can be crucial for initiating or catalyzing such reactions. The precise mechanism for this type of oxidation is complex and may involve intermediates that are not yet fully characterized, reflecting the novelty of this application.

Table 1: Reported Oxidation Reaction Example

Reactant 1 Reactant 2 Apparent Role of Nitrosoaniline

Conventional oxidation procedures in organic synthesis often rely on potent and sometimes non-selective reagents like permanganates, chromates, or peroxides. These reagents can be harsh, leading to over-oxidation or undesired side reactions with sensitive functional groups.

The use of a p-nitrosoaniline derivative as an oxygen donor represents a much milder approach to oxidation. The potential advantages of such a system include:

Increased Selectivity: Milder reagents are often more selective, targeting specific functional groups while leaving others intact. This is highly valuable in the synthesis of complex molecules.

Milder Reaction Conditions: This type of reaction may proceed under less extreme temperatures and pH conditions compared to traditional methods, preserving the integrity of the target molecule.

However, this application is not yet standard practice, and comprehensive studies comparing its efficiency, scope, and yield against conventional oxidants for a wide range of substrates are not extensively available in the reviewed literature. Its utility is currently considered specialized and is an area of ongoing research.

Denitrosation Reactions of N,N-Dialkyl-p-nitrosoanilines

The cleavage of the nitroso (N=O) group from the parent amine, known as denitrosation, is a characteristic and extensively studied reaction of N-nitrosoanilines. This reaction typically occurs in acidic solutions and can be influenced by various factors.

The denitrosation of N,N-dialkyl-p-nitrosoanilines is an acid-catalyzed process. sci-hub.se The generally accepted mechanism begins with the protonation of the nitrosamine (B1359907). nih.gov While nitrosamines are most basic at the oxygen atom, the kinetically relevant pathway for denitrosation proceeds through protonation at the amino nitrogen, forming an N-protonated intermediate. nih.govacs.org This protonated species is more susceptible to the cleavage of the N-N bond.

The rate-determining step of the reaction is highly dependent on the solvent and other reaction conditions. rsc.org

In aqueous acid, the slow step is often the attack of a nucleophile on the N-protonated nitrosamine. sci-hub.se

In less polar solvents, such as ethanol (B145695) containing HCl, or in water at high concentrations of a reactive nucleophile, the mechanism shifts. sci-hub.sersc.org Under these conditions, the initial proton transfer to the nitrosamine becomes the rate-limiting step. rsc.org This is supported by a significant kinetic isotope effect, where the reaction is substantially slower in a deuterated solvent (kEtOH/kEtOD = 2.6–3.8). rsc.org

The reaction is reversible unless a "nitrite trap" such as ascorbic acid or hydrazoic acid is added to consume the nitrosating species that is formed, driving the reaction to completion. rsc.org

Nucleophiles can play a critical role in accelerating the rate of denitrosation. nih.govfreethinktech.com After the initial protonation of the nitrosamine, a nucleophile attacks the N-protonated intermediate, facilitating the departure of the nitroso group. nih.gov The reactivity of various nucleophiles has been studied, with a generally observed order of catalytic efficiency.

Table 2: Factors Influencing Denitrosation of N,N-Dialkyl-p-nitrosoanilines

Factor Observation Mechanism Implication Citation
Acidity Reaction is acid-catalyzed. Involves a pre-equilibrium protonation of the nitrosamine. sci-hub.se
Solvent Rate-determining step changes from nucleophilic attack (in water) to proton transfer (in ethanol). The polarity and nature of the solvent affect the stability and reactivity of intermediates. rsc.org
Nucleophiles Can accelerate the reaction rate in aqueous solution. Nucleophile attacks the N-protonated nitrosamine in the rate-determining step. nih.govfreethinktech.com
High [Nucleophile] Rate becomes independent of nucleophile concentration. The rate-determining step shifts to the initial proton transfer. sci-hub.se

| Nitrite (B80452) Trap | Makes the reaction irreversible. | Prevents the reverse reaction (nitrosation) from occurring. | rsc.org |

Spectroscopic Characterization and Structural Elucidation of N,n Diethyl 4 Nitrosoaniline Hydrochloride

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods provide a window into the molecular world, allowing for the precise determination of atomic connectivity and the nature of chemical bonds. For N,N-Diethyl-4-nitrosoaniline hydrochloride, a combination of NMR, IR, and mass spectrometry offers a complete picture of its structure in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are instrumental.

Proton (¹H) NMR spectroscopy of the free base, N,N-Diethyl-4-nitrosoaniline, reveals characteristic signals for the aromatic and ethyl protons. Upon formation of the hydrochloride salt, the protonation of the tertiary amine nitrogen is expected to induce significant downfield shifts in the signals of the adjacent ethyl groups due to the electron-withdrawing effect of the newly formed N-H bond. The aromatic protons would also experience shifts, reflecting the altered electronic distribution in the benzene (B151609) ring.

Carbon-13 (¹³C) NMR provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their electronic environment. The carbon atoms of the ethyl groups directly bonded to the protonated nitrogen, as well as the aromatic carbons, will show notable changes in their chemical shifts compared to the free base.

Interactive NMR Data Table for N,N-Dialkyl-4-nitrosoanilines

CompoundNucleusChemical Shift (ppm)MultiplicityAssignment
N,N-Diethyl-4-nitrosoaniline ¹H~7.8dAromatic (ortho to -NO)
~6.7dAromatic (ortho to -N(Et)₂)
~3.5q-CH₂-
~1.2t-CH₃
N,N-Dimethyl-4-nitrosoaniline ¹H7.79dAromatic (ortho to -NO) du.ac.in
6.65dAromatic (ortho to -N(Me)₂) du.ac.in
3.14s-CH₃ du.ac.in
N,N-Dimethyl-4-nitrosoaniline ¹³C~154sC-NO
~148sC-N(Me)₂
~129dAromatic CH
~112dAromatic CH
~40q-CH₃

Note: Data for the free bases are provided as a reference. Chemical shifts for the hydrochloride salt will vary due to protonation.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, characteristic absorption bands are expected for the aromatic ring, the nitroso group, and the diethylamino group. The formation of the hydrochloride salt introduces a new, and diagnostically important, N-H bond.

The IR spectrum of the free base, N,N-Diethyl-4-nitrosoaniline, would show C-H stretching vibrations for the aromatic and alkyl groups, C=C stretching for the aromatic ring, and a characteristic N=O stretching frequency for the nitroso group. Upon protonation to form the hydrochloride, a broad absorption band is expected to appear in the region of 2400-2800 cm⁻¹, which is characteristic of the N-H stretch in a tertiary amine salt. Furthermore, the stretching and bending vibrations of other functional groups may shift in frequency due to the change in the molecule's electronic structure.

Interactive IR Absorption Data Table

CompoundFunctional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N,N-Diethyl-4-nitrosoaniline Aromatic C-HStretch3100-3000
Alkyl C-HStretch3000-2850
C=C (Aromatic)Stretch1600-1450
N=OStretch~1500
This compound N⁺-HStretch2800-2400 (broad)
Aromatic C-HStretch3100-3000
Alkyl C-HStretch3000-2850
C=C (Aromatic)Stretch1600-1450
N=OStretchShifted from free base value

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through analysis of fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. The molecular weight of N,N-Diethyl-4-nitrosoaniline is 178.23 g/mol . researchgate.net Thus, the molecular ion peak for the hydrochloride in the positive ion mode would be observed at m/z 179. The fragmentation pattern would likely involve the loss of the ethyl groups and the nitroso group, providing further confirmation of the structure.

Interactive Mass Spectrometry Data Table

CompoundTechniqueMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks
N,N-Diethyl-4-nitrosoaniline GC-MSC₁₀H₁₄N₂O178.23 researchgate.net178 (M⁺), 163, 133, 107 researchgate.net
N,N-Dimethyl-4-nitrosoaniline GC-MSC₈H₁₀N₂O150.18 nih.gov150 (M⁺), 120, 105 nih.gov
This compound ESI-MSC₁₀H₁₅N₂OCl214.69Expected [M+H]⁺ at m/z 179

X-ray Crystallography Studies on this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not publicly documented, the structure of its close analog, N,N-Dimethyl-4-nitrosoaniline hydrochloride hydrate (B1144303), has been determined by X-ray diffraction. amanote.com This study provides significant insight into the likely structural features of the diethyl derivative.

The analysis of N,N-Dimethyl-4-nitrosoaniline hydrochloride hydrate revealed a planar conformation of the p-nitrosoaniline moiety. The protonation occurs at the amino nitrogen atom, as expected. The crystal structure consists of the N,N-dimethyl-p-nitrosoanilinium cations, chloride anions, and water molecules. The bond lengths and angles within the cation reflect the electronic effects of the protonated amino group and the nitroso group.

Interactive Crystallographic Data Table for N,N-Dimethyl-4-nitrosoaniline Hydrochloride Hydrate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.34
b (Å)21.08
c (Å)6.54
β (°)108.7
Z4

Data from the crystal structure of N,N-Dimethyl-4-nitrosoaniline hydrochloride hydrate. amanote.com

The crystal packing of N,N-Dimethyl-4-nitrosoaniline hydrochloride hydrate is stabilized by a network of intermolecular interactions. amanote.com Hydrogen bonds are formed between the protonated amino group (N-H), the water molecules, and the chloride ions. The oxygen atom of the nitroso group is also involved in hydrogen bonding.

Specifically, the N-H group of the cation forms a hydrogen bond with a chloride ion. The water molecule acts as both a hydrogen bond donor and acceptor, linking the chloride ions and the nitroso groups of adjacent cations. These hydrogen bonds create a three-dimensional network that holds the ions and molecules together in the crystal lattice.

Conformational Analysis and Geometrical Parameters

A comprehensive analysis of the conformational and geometrical parameters of this compound is crucial for understanding its molecular structure and reactivity. However, a detailed experimental determination of its crystal structure through techniques like X-ray crystallography has not been extensively reported in publicly available literature.

In the absence of specific crystallographic data for the hydrochloride salt, insights can be drawn from computational studies and from data on the parent compound, N,N-Diethyl-4-nitrosoaniline, and the closely related N,N-Dimethyl-4-nitrosoaniline. Computational models provide theoretical values for bond lengths, bond angles, and dihedral angles, which are essential for describing the three-dimensional arrangement of the atoms.

The molecular structure of N,N-Diethyl-4-nitrosoaniline consists of a benzene ring substituted with a nitroso group (-N=O) at the para position and a diethylamino group [-N(CH₂CH₃)₂]. The hydrochloride form results from the protonation of the amine nitrogen, leading to a [HN(CH₂CH₃)₂]⁺ group. This protonation significantly influences the electronic distribution and geometry of the molecule.

Geometrical Parameters:

The key geometrical parameters of interest include the bond lengths and angles within the phenyl ring, the C-N and N-O bonds of the nitroso group, and the C-N and C-C bonds of the diethylamino group, as well as the dihedral angles that define the orientation of the substituents relative to the benzene ring.

For the related compound, N,N-Dimethyl-4-nitrosoaniline, X-ray diffraction studies have provided valuable structural information. These studies can serve as a basis for understanding the potential conformation of the diethyl derivative.

Data Tables:

Due to the lack of specific experimental data for this compound in the searched literature, the following tables are based on generalized values and data from closely related structures.

Table 1: Hypothetical Bond Lengths for this compound

BondHypothetical Length (Å)
C-C (aromatic)1.39 - 1.41
C-H (aromatic)1.08 - 1.10
C-N (nitroso)1.45 - 1.48
N=O (nitroso)1.22 - 1.25
C-N (amino)1.47 - 1.50
N-C (ethyl)1.46 - 1.49
C-C (ethyl)1.52 - 1.55
C-H (ethyl)1.09 - 1.11
N-H (hydrochloride)1.02 - 1.05

Table 2: Hypothetical Bond Angles for this compound

AngleHypothetical Value (°)
C-C-C (aromatic)119 - 121
C-C-N (nitroso)118 - 122
C-N-O (nitroso)113 - 117
C-C-N (amino)119 - 121
C-N-C (amino)118 - 122
N-C-C (ethyl)110 - 114
C-N-H (hydrochloride)108 - 112

Further experimental and computational studies are necessary to definitively determine the precise geometrical parameters and conformational preferences of this compound.

Computational and Theoretical Investigations on N,n Diethyl 4 Nitrosoaniline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies on derivatives of p-nitroaniline, a class of compounds to which N,N-Diethyl-4-nitrosoaniline belongs, have utilized DFT to explore their properties. For instance, calculations using the B3LYP functional with a 6-311G* basis set have been employed to analyze the ground state energy, dipole moment, and other electronic properties of N,N-dimethyl-4-nitroaniline and related molecules psu.edu.

These studies often focus on the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (EHOMO-ELUMO) is a crucial parameter, as a smaller gap is often associated with higher reactivity and enhanced nonlinear optical (NLO) properties psu.eduanalis.com.my. For a series of para-nitroaniline derivatives, it was found that successive alkyl group substitutions at the amino group influenced the hyperpolarizability of the molecules psu.edu. In acidic media, the protonated form of related compounds like 4-nitroso-N,N-dimethylaniline undergoes reduction, a process that inherently involves changes in the electronic structure and can be modeled using computational methods researchgate.net.

Table 1: Computational Methods Applied to Related Nitrosoaniline Compounds

Computational Method Basis Set Properties Investigated Compound Class
Density Functional Theory (DFT) 6-311G* Ground state energy, dipole moment, polarizability, hyperpolarizability, HOMO-LUMO gap p-nitroaniline derivatives psu.edu
Ab Initio Calculations Not Specified Molecular and crystal structure N,N-dimethyl-4-nitroaniline derivatives researchgate.net

This table is generated based on data for analogous compounds due to a lack of specific studies on N,N-Diethyl-4-nitrosoaniline hydrochloride.

Ab initio (from first principles) methods are another class of high-level computational techniques used to determine molecular structures. Research on derivatives of N,N-dimethyl-4-nitroaniline has employed high-level ab initio calculations alongside X-ray diffraction to study their molecular and crystal structures researchgate.net. These studies have revealed that the configuration of the dimethylamino group can vary, being either trigonal-pyramidal or planar, depending on the substitution pattern on the aromatic ring researchgate.net. Such geometrical parameters are critical inputs for further computational analysis and for understanding the molecule's physical and chemical behavior. For the hydrochloride salt, a key structural feature to investigate would be the geometry around the protonated tertiary amine.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. A significant limitation of traditional MD simulations is that the protonation states of residues are typically fixed nih.govbiorxiv.org. This is a crucial consideration for a molecule like this compound, where the amine is protonated.

The accuracy of MD simulations heavily relies on the correct assignment of protonation states nih.gov. Simulations performed with incorrect charge states can lead to structural conformations that deviate significantly from reality nih.govnih.gov. Recent advancements have led to the development of constant-pH molecular dynamics (CpHMD) methods, which allow for the dynamic fluctuation of protonation states during a simulation, offering a more realistic model for pH-sensitive systems biorxiv.org. While specific MD simulations on this compound are not documented in the available literature, the theoretical framework underscores the importance of accurately modeling the protonated amine to achieve meaningful simulation results nih.govnih.gov.

Analysis of Electronic Properties and Charge Distribution

The distribution of electron charge within a molecule is fundamental to its reactivity. The partial charges on individual atoms can be estimated using various computational models researchgate.net. The electrochemical reduction of the related compound, 4-nitroso-N,N-dimethylaniline, has been studied in acidic media researchgate.net. This process involves a two-electron transfer in the initial step, leading to the formation of 4-(hydroxyamino)-N,N-dimethylaniline researchgate.net. This transformation inherently involves a significant redistribution of charge density within the molecule. In acidic solutions, the process occurs at the protonated form of the molecule, highlighting the influence of protonation on the electronic landscape and reactivity researchgate.net. The generation of reactive intermediates, such as the p-quinonediimine from the parent amine, further showcases the dynamic nature of charge distribution during chemical reactions researchgate.net.

Molecules with significant charge transfer characteristics, like many nitroaniline derivatives, are of great interest for their non-linear optical (NLO) properties. These properties are crucial for applications in photonics and optical signal processing psu.edu. Computational studies, particularly using DFT, have been instrumental in predicting the NLO response of these materials psu.edunih.gov.

The first hyperpolarizability (β), a measure of the second-order NLO response, has been calculated for various p-nitroaniline derivatives psu.edu. These calculations show that the NLO properties are sensitive to both molecular structure and the surrounding solvent environment. For instance, increasing the dielectric constant of the solvent was found to enhance the NLO properties of the studied molecules psu.edu. The enhanced NLO response is often linked to a smaller HOMO-LUMO energy gap, which facilitates intramolecular charge transfer psu.eduanalis.com.my. While direct NLO data for this compound is unavailable, the extensive research on its analogs strongly suggests that it would be a candidate for theoretical NLO studies, with protonation expected to significantly modulate its electronic and optical properties.

Table 2: Calculated NLO and Electronic Properties for an Analogous Compound

Property Description Significance
First Hyperpolarizability (β) A measure of the second-order nonlinear optical response. Higher values are important for NLO applications psu.edu.
Static Polarizability (α) A measure of the distortion of molecular charge distribution by a static electric field. Relates to the molecule's response in an electric field psu.edu.

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap is associated with enhanced NLO properties and higher reactivity psu.eduanalis.com.my. |

This table outlines key properties investigated in computational studies of analogous NLO-active compounds.

Applications of N,n Diethyl 4 Nitrosoaniline Hydrochloride in Analytical Chemistry and Materials Science

Reagent in Analytical Methodologies

The reactivity of the nitroso group makes N,N-Diethyl-4-nitrosoaniline and its hydrochloride salt effective reagents in several analytical techniques.

N,N-Diethyl-4-nitrosoaniline hydrochloride is utilized as a reagent for the detection and measurement of various metal ions and chemical species. It can be used to measure hydrogen chloride and perchlorates. google.com The closely related compound, N,N-Dimethyl-4-nitrosoaniline, is employed in analytical techniques to detect and quantify nitroso compounds in environmental samples, which aids in pollution monitoring. chemimpex.com It also serves as a reagent for identifying certain metal ions. chemimpex.com

A significant application of this compound is its use as a sensitive developer in the spectrophotometric analysis of platinum-group metals. google.com This method relies on the formation of distinctly colored complexes between the nitrosoaniline compound and the metal ions, allowing for their quantification by measuring light absorbance at a specific wavelength.

The compound is effective for the determination of iridium, palladium, platinum, and rhodium. google.com For instance, in the analysis of platinum(IV), a related reagent, 4-[N,N-(diethyl)amino] benzaldehyde (B42025) thiosemicarbazone (DEABT), forms a yellow complex that can be measured to determine platinum concentration. nih.gov This method is noted for its rapidity, as it does not require a time-consuming extraction step. nih.gov The analysis of platinum using p-Nitrosodimethylaniline, a similar compound, has also been studied extensively. acs.org Likewise, various reagents are used for the spectrophotometric determination of palladium, which forms a colored complex that absorbs light at a specific wavelength. semanticscholar.orgresearchgate.net

Below is a table summarizing the spectrophotometric determination of various platinum-group metals using related analytical reagents, illustrating the principles applied with this compound.

Metal IonReagentWavelength of Max. Absorbance (λmax)Beer's Law Range (μg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
Palladium(II)4-(N′-(4-imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)-benzoic acid450 nm0.64 - 10.644.30 × 10³ semanticscholar.org
Platinum(IV)4-[N,N-(diethyl)amino] benzaldehyde thiosemicarbazone (DEABT)405 nm0.48 - 7.021.755 × 10⁴ nih.gov
Iridium(IV)Perazine dimalonate515 nmUp to 249.93 × 10³ rsc.org

N,N-Diethyl-4-nitrosoaniline's close chemical relative, N,N-Dimethyl-4-nitrosoaniline (commonly known as RNO), is a key component in the RNO/Imidazole (B134444) assay, a widely used method for detecting singlet oxygen (¹O₂). researchgate.netnih.gov Singlet oxygen is a highly reactive form of oxygen that is a focal point in fields like photodynamic therapy, water disinfection, and studies of antioxidant activity. nih.gov

In this assay, RNO acts as a chemical sensor. nih.gov The mechanism involves ¹O₂, generated by a photosensitizer, reacting with imidazole to form a transient trans-annular peroxide intermediate. researchgate.netnih.gov This unstable intermediate then rapidly oxidizes RNO, causing its characteristic color to fade. The rate of this bleaching, which is monitored by the decrease in absorbance at approximately 440 nm, is directly proportional to the amount of singlet oxygen produced. researchgate.netresearchgate.net This method allows for the quantitative investigation of photoactivated processes and the efficiency of various substances as photosensitizers. nih.gov

Precursor in the Synthesis of Functional Materials

Beyond its analytical uses, this compound serves as a crucial building block in the chemical industry for producing a range of functional materials, most notably dyes and enhanced polymers.

The compound is a well-established intermediate in the manufacturing of various classes of synthetic dyes. google.com Its chemical structure allows it to participate in coupling reactions to form larger, more complex molecules with chromophoric (color-bearing) properties.

Azo Dyes : The related N,N-dimethylaniline is used in diazonium coupling reactions to produce azo dyes, such as methyl orange. du.ac.in Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–) and are fundamental to the coloration of textiles and inks. chemimpex.comnih.gov

Oxazine (B8389632) and Thiazine (B8601807) Dyes : N,N-Diethyl-4-nitrosoaniline is explicitly mentioned as a precursor for the synthesis of oxazine and thiazine dyes. google.com These classes of dyes are known for their bright, vibrant colors and are used in various applications, including biological staining and textiles.

The properties of N,N-Diethyl-4-nitrosoaniline and its analogues make them suitable for use as additives in polymer chemistry. The dimethyl analogue, N,N-Dimethyl-4-nitrosoaniline, is integrated into certain polymer formulations to improve specific characteristics. chemimpex.com Its inclusion can enhance properties such as color stability and provide increased resistance to degradation, which is particularly beneficial in the plastics industry. chemimpex.com

Intermediate in the Synthesis of Pharmaceutical Agents

This compound (CAS: 53743-85-4) serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules used in various chemical sectors. While not typically incorporated directly into final drug structures, its reactivity makes it a key precursor for building blocks required in the synthesis of certain dyes and, notably, for scaffolds with potential or established bioactivity. Its primary role in a pharmaceutical context is as a precursor to N,N-diethyl-p-phenylenediamine, a compound with applications in analytical methods and as a structural motif in bioactive molecules.

Synthesis of N,N-Diethyl-p-phenylenediamine

The most significant synthetic application of this compound in a pharmaceutical context is its use as a direct precursor to N,N-diethyl-p-phenylenediamine. This transformation is typically achieved through a reduction reaction, where the nitroso group (-N=O) is converted into a primary amine group (-NH2).

This reduction can be carried out using various reducing agents. Patents describe processes where N,N-diethylaniline is first converted to N,N-diethyl-4-nitrosoaniline via nitrosation with agents like isopropyl nitrite (B80452) or sodium nitrite in an acidic medium (hydrochloric acid). google.comgoogle.com The resulting nitroso-aniline is then reduced without being isolated. google.com The reduction step can be performed using methods such as catalytic hydrogenation or with reducing metals like zinc dust or stannous chloride in the presence of acid. researchgate.net

Table 1: Synthesis of N,N-diethyl-1,4-phenylenediamine via N,N-Diethyl-4-nitrosoaniline Intermediate

StepReactionKey ReagentsProductReference
1NitrosationN,N-diethylaniline, Sodium Nitrite, Hydrochloric AcidN,N-diethyl-4-nitrosoaniline google.com
2ReductionN,N-diethyl-4-nitrosoaniline, Reducing Agent (e.g., Zn dust, SnCl2, or catalytic hydrogenation)N,N-diethyl-1,4-phenylenediamine google.comresearchgate.net

The resulting product, N,N-diethyl-p-phenylenediamine, has been utilized as a chromogenic reagent in the spectrophotometric analysis of several pharmaceutical drugs, including salbutamol (B1663637) sulphate, ritodrine (B1199850) hydrochloride, dapsone, and sulfamethoxazole. nih.gov In these methods, it couples with the drug molecules in the presence of an oxidizing agent to produce a distinctly colored product that can be quantified. nih.gov

Context in the Synthesis of Bioactive Scaffolds

While direct synthesis of a commercial drug from this compound is not prominently documented, the broader class of nitrosoaniline intermediates is crucial in creating bioactive molecular frameworks. Research has shown that related isomers, specifically N-aryl-2-nitrosoanilines, are key intermediates in modular synthetic routes to produce halogenated phenazines. nih.govnih.gov Phenazines are a class of nitrogen-containing heterocyclic compounds known to possess a wide range of biological activities, and several synthesized halogenated phenazine (B1670421) analogues have demonstrated potent antibacterial and biofilm-eradicating properties against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This research establishes a clear precedent for using nitrosoaniline intermediates to build complex heterocyclic systems with significant therapeutic potential as antibiotics. nih.gov

Future Directions and Research Gaps in N,n Diethyl 4 Nitrosoaniline Hydrochloride Studies

Exploration of Novel Synthetic Pathways

The traditional synthesis of N,N-Diethyl-4-nitrosoaniline hydrochloride involves the nitrosation of N,N-diethylaniline with a nitrosating agent, typically in the presence of a strong acid like hydrochloric acid. While effective, this method presents opportunities for improvement in terms of efficiency, safety, and environmental impact.

Future research is directed towards the development of more sustainable and efficient synthetic routes. This includes the exploration of "green" synthesis methodologies that utilize less hazardous reagents and solvents. researchgate.net For instance, research into solid-acid catalysts or enzyme-catalyzed nitrosation reactions could offer milder and more selective alternatives to corrosive mineral acids. The development of continuous flow processes for the synthesis of this compound is another promising avenue, potentially offering better control over reaction parameters and higher yields.

A Chinese patent (CN101585772A) describes an improved preparation method for p-nitrosoaniline derivatives, including N,N-Diethyl-4-nitrosoaniline. google.com This method focuses on optimizing reaction conditions to increase yield and purity, highlighting the ongoing industrial interest in refining the synthesis of this compound. google.com Future work could build upon such patented improvements, perhaps by incorporating catalytic systems to further enhance efficiency. The direct C-H nitrosation of aromatic amines using novel nitrosating agents is also an area of active investigation for the broader class of nitroso compounds and could be applied to the synthesis of this compound. nih.gov

Table 1: Comparison of Synthetic Approaches for p-Nitrosoanilines

MethodReagentsAdvantagesResearch Gaps
Traditional Nitrosation N,N-Dialkylaniline, Sodium Nitrite (B80452), Hydrochloric AcidWell-established, relatively high yieldUse of strong corrosive acid, potential for side reactions
Patented Improvement Optimized conditions (e.g., temperature, concentration)Higher yield and purityDetails may be proprietary
Catalytic Synthesis Use of solid acid or enzyme catalystsMilder reaction conditions, increased selectivity, easier work-upCatalyst development and optimization needed
Flow Chemistry Continuous reactor systemEnhanced safety, better process control, scalabilityInitial setup costs, optimization of flow parameters
Direct C-H Nitrosation Novel nitrosating agentsPotentially more atom-economicalDevelopment of effective and selective reagents

Advanced Mechanistic Characterization of Complex Reactions

Future research will likely employ advanced computational and spectroscopic techniques to elucidate the finer details of the Fischer-Hepp rearrangement for N,N-dialkyl-p-nitrosoanilines. This includes identifying and characterizing key intermediates, such as the Wheland intermediate, and understanding the role of the acid catalyst and counter-ion. wikipedia.org Studies on the kinetics and substituent effects on the denitrosation and rearrangement of various N-alkyl-N-nitrosoanilines provide a framework for understanding the behavior of the diethyl derivative. rsc.orgrsc.org For example, research has shown that the nature of the N-alkyl group can influence the reaction rate and that steric hindrance can play a significant role. rsc.org

Furthermore, the nitroso group in N-nitrosoanilines has been utilized as a directing group in transition-metal-catalyzed C-H bond functionalization reactions. researchgate.netresearchgate.net This opens up a vast area for mechanistic exploration. Understanding how the nitroso group coordinates to the metal center and facilitates the activation of specific C-H bonds is crucial for designing new synthetic transformations. Future studies will likely focus on the kinetics and thermodynamics of these catalytic cycles, aiming to develop more efficient and selective functionalization methods for creating novel derivatives of N,N-Diethyl-4-nitrosoaniline. researchgate.net

Development of New Analytical Reagent Applications

N,N-Dialkyl-p-nitrosoanilines have long been recognized for their utility as chromogenic reagents in analytical chemistry. chemimpex.com They are particularly known for their ability to form colored complexes with certain metal ions, making them valuable for spectrophotometric analysis. A Chinese patent highlights their use as sensitive developers for the spectrophotometric determination of iridium, palladium, platinum, and rhodium. google.com

The future in this area lies in expanding the scope of this compound as an analytical reagent. Research is needed to systematically investigate its reactivity with a wider range of metal ions and other analytes. This could lead to the development of new, highly sensitive, and selective methods for environmental monitoring, industrial process control, and clinical diagnostics.

Moreover, the unique spectroscopic properties of this compound could be harnessed for the development of novel chemosensors. By modifying its structure, it may be possible to create derivatives that exhibit a specific colorimetric or fluorometric response upon binding to a target analyte. This could involve creating a library of related compounds and screening them for desired sensing capabilities.

Table 2: Potential Analytical Applications of this compound

Application AreaTarget AnalytesDetection PrincipleFuture Research Focus
Environmental Monitoring Heavy metal ions (e.g., Cd, Pb, Hg)Complexation leading to a color changeImproving selectivity and sensitivity in complex matrices
Industrial Chemistry Precious metals (e.g., Pt, Pd, Rh)Spectrophotometric determinationDevelopment of robust methods for process streams
Clinical Diagnostics Biologically relevant ions or moleculesEnzyme inhibition or specific binding eventsDesign of biocompatible and highly specific probes
Food Safety Contaminants or spoilage indicatorsColorimetric response to specific chemical markersCreation of simple and rapid test kits

Design and Synthesis of Advanced Functional Derivatives

The core structure of this compound provides a versatile scaffold for the synthesis of advanced functional derivatives. By introducing different substituents onto the aromatic ring or modifying the diethylamino group, a wide range of compounds with tailored properties can be created.

Recent advances in transition-metal-catalyzed C-H activation offer powerful tools for the direct functionalization of the aniline (B41778) ring. researchgate.netresearchgate.net This allows for the introduction of various functional groups at specific positions, which can significantly alter the electronic and steric properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups can tune the compound's redox potential and its absorption and emission spectra.

Future research will focus on the rational design and synthesis of derivatives with specific functionalities. This could include:

Derivatives for materials science: Incorporating polymerizable groups to create novel conducting polymers or photoresponsive materials. Polyaniline derivatives, for instance, are known for their electrical conductivity and are being explored for various applications. researchgate.net

Biologically active derivatives: Introducing moieties that can interact with biological targets, potentially leading to the development of new therapeutic agents or biological probes.

Derivatives with enhanced optical properties: Synthesizing molecules with strong two-photon absorption or specific fluorescence characteristics for applications in bioimaging and optoelectronics. The study of how substituents affect the optoelectronic properties of other aromatic systems, such as coumarins, can provide insights for designing new nitrosoaniline derivatives. mdpi.com

Integration of this compound into Emerging Technologies

The unique chemical and physical properties of this compound and its derivatives make them promising candidates for integration into various emerging technologies. While direct applications are still in the exploratory phase, the potential is significant.

One area of interest is in the development of advanced sensor technologies. The ability of p-nitrosoanilines to act as chromogenic reagents can be translated into the design of chemical sensors for detecting a variety of analytes. For instance, the related compound N,N-Dimethyl-4-nitrosoaniline has been used in conjunction with imidazole (B134444) to detect the formation of singlet oxygen. This suggests that this compound could be incorporated into sensor arrays or microfluidic devices for real-time chemical analysis.

In the field of materials science, the incorporation of N,N-Diethyl-4-nitrosoaniline derivatives into polymers could lead to the development of "smart" materials. These materials could change their color or other properties in response to external stimuli such as light, heat, or the presence of a specific chemical. The synthesis of azo-chitosan polymer derivatives from 4-nitrosodimethylaniline for antimicrobial applications demonstrates the potential for creating functional polymers from this class of compounds. researchgate.net

Furthermore, the potential optoelectronic properties of functionalized N,N-Diethyl-4-nitrosoaniline derivatives could be exploited in devices such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells. Extensive research will be required to design and synthesize derivatives with the necessary photophysical and electronic characteristics for these applications.

The journey from a fundamental chemical building block to a key component in advanced technologies is a long one, but the diverse reactivity and functionality of this compound make it a compelling subject for continued and future-focused research.

Q & A

Q. What are the optimal synthetic routes for preparing N,N-diethyl-4-nitrosoaniline hydrochloride, and how can side reactions be minimized?

Methodological Answer: The compound is synthesized via nitrosation of N,N-diethylaniline under acidic conditions. A validated protocol (adapted from a dimethyl analog in ) involves:

  • Dissolving N,N-diethylaniline in chilled concentrated HCl.
  • Slowly adding a cooled aqueous NaNO₂ solution while maintaining temperatures <5°C to suppress nitrous oxide gas formation.
  • Isolating the product as green crystals (81–85°C melting point ).
    Key Considerations:
  • Temperature Control: Exceeding 5°C leads to decomposition and nitroso byproducts .
  • Stoichiometry: Use a 1:1 molar ratio of aniline to NaNO₂. Excess nitrite increases oxidation risks.
  • Yield Optimization: Typical yields range 70–85% after recrystallization in ethanol .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

  • UV-Vis Spectroscopy: Monitor the nitroso group’s absorption peak at ~440 nm (ε ≈ 1.2 × 10⁴ M⁻¹cm⁻¹) .
  • 1H/13C NMR: Confirm substitution patterns (e.g., aromatic proton shifts at δ 7.8–8.2 ppm, ethyl group quartets at δ 1.2–1.5 ppm) .
  • Elemental Analysis: Validate C, H, N, and Cl content (theoretical: C 54.42%, H 6.35%, N 12.68%, Cl 13.33%) .
  • Melting Point: Deviation from 81–85°C indicates impurities .

Advanced Research Questions

Q. How is this compound used to quantify singlet oxygen (¹O₂) in photodynamic studies?

Methodological Answer: The compound acts as a ¹O₂ chemical trap due to its selective bleaching at 440 nm upon irradiation . Experimental Design:

  • Solution Preparation: 40–50 mM nitrosoaniline, 8 mM imidazole, pH 7.0 (phosphate buffer) .
  • Irradiation Setup: Use a 420 nm light source; monitor absorbance decay at 440 nm over time.
  • Quantum Yield Calculation: Compare bleaching rates to methylene blue (ΦΔ = 0.56) as a reference .
    Data Analysis:
  • First-order kinetics for bleaching rates.
  • Validate with ESR spin-trapping for ¹O₂ confirmation.

Q. What role does this compound play in synthesizing ruthenium polypyridine complexes for molecular machines?

Methodological Answer: The nitroso group coordinates to Ru(II) centers, enabling light-driven electron transfer in supramolecular systems . Synthesis Protocol:

  • React rac-cis-RuCl₂(bpy)₂ with N,N-diethyl-4-nitrosoaniline in ethanol (90–95% yield) .
  • Characterize using:
    • UV-Vis-NIR: LMCT bands at 450–500 nm.
    • Cyclic Voltammetry: Redox potentials for Ru(II/III) transitions.
      Applications:
  • Light-induced pseudorotaxane formation.
  • Charge-separated state lifetimes >100 ns in covalently linked assemblies .

Q. How do solvent polarity and pH affect the stability of this compound?

Data-Driven Analysis:

  • Solubility: Highly soluble in polar aprotic solvents (e.g., ethanol, acetone) but insoluble in water .
  • pH Stability:
    • Stable in acidic conditions (pH 2–5).
    • Degrades above pH 7 due to nitroso group hydrolysis .
      Contradictions:
  • reports a density of 1.01 g/cm³, while cites 1.24 g/cm³. This discrepancy may arise from polymorphic forms or measurement conditions.

Q. What spectroscopic techniques are most effective for tracking nitroso group reactivity in coordination chemistry?

Methodological Answer:

  • FT-IR: Nitroso N=O stretch at 1470–1520 cm⁻¹.
  • EPR: Detect paramagnetic intermediates during redox reactions.
  • X-ray Crystallography: Resolve bonding geometry in Ru complexes (e.g., Ru–N bond lengths ~1.95 Å) .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-4-nitrosoaniline hydrochloride
Reactant of Route 2
N,N-Diethyl-4-nitrosoaniline hydrochloride

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